molecular formula C9H11BrO B180711 (1S)-1-(2-bromophenyl)propan-1-ol CAS No. 170379-92-7

(1S)-1-(2-bromophenyl)propan-1-ol

Cat. No.: B180711
CAS No.: 170379-92-7
M. Wt: 215.09 g/mol
InChI Key: SMYHFDLFOKKDOO-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(2-bromophenyl)propan-1-ol is a chiral alcohol compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-bromophenyl)propan-1-ol typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. Another approach involves the use of Grignard reagents, where a bromophenyl magnesium bromide reacts with a suitable aldehyde or ketone to form the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts to achieve high enantioselectivity and yield. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-bromophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-bromophenylpropanone or 2-bromophenylpropanoic acid.

    Reduction: Formation of 2-bromophenylpropane.

    Substitution: Formation of compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

(1S)-1-(2-bromophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of materials with specific optical properties.

Mechanism of Action

The mechanism of action of (1S)-1-(2-bromophenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in biochemical pathways. The presence of the bromine atom and the chiral center can influence its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-bromophenyl)propan-1-ol: The enantiomer of the compound with opposite stereochemistry.

    1-(2-chlorophenyl)propan-1-ol: Similar structure with a chlorine atom instead of bromine.

    1-(2-bromophenyl)ethanol: Similar structure with a shorter carbon chain.

Uniqueness

(1S)-1-(2-bromophenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

170379-92-7

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

(1S)-1-(2-bromophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3/t9-/m0/s1

InChI Key

SMYHFDLFOKKDOO-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1Br)O

SMILES

CCC(C1=CC=CC=C1Br)O

Canonical SMILES

CCC(C1=CC=CC=C1Br)O

Origin of Product

United States

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